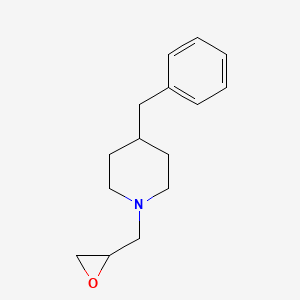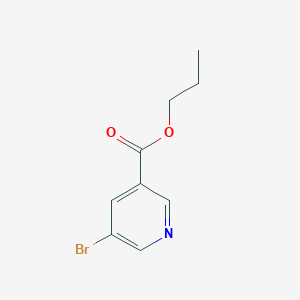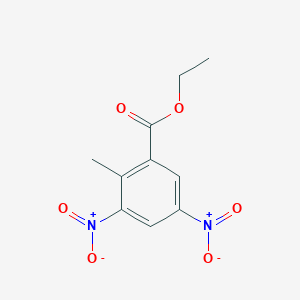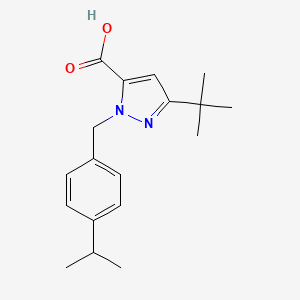
4-Benzyl-1-(oxiran-2-ylmethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylpiperidine is a drug and research chemical used in scientific studies . It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . Piperidine is an organic compound with the molecular formula (CH2)5NH . This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Synthesis Analysis
4-Benzylpiperidine can be synthesized by reacting 4-Cyanopyridine with toluene to give 4-benzylpyridine . The catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis
The molecular structure of 4-Benzylpiperidine consists of a benzyl group attached to a piperidine ring . The molecular formula is C12H17N and the molar mass is 175.275 g·mol−1 .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen
4-Benzyl-1-(oxiran-2-ylmethyl)piperidineridin-1-ylmethyl oxirane has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of a variety of organic compounds, including carbohydrates, peptides, and other biologically active compounds. It has also been used in the synthesis of inhibitors of enzymes involved in the metabolism of drugs, and as a starting material in the preparation of compounds that are used as ligands in the study of protein-protein interactions. Additionally, 4-Benzyl-1-(oxiran-2-ylmethyl)piperidineridin-1-ylmethyl oxirane has been used in the synthesis of compounds that are used as probes for the study of enzyme catalysis.
Wirkmechanismus
The mechanism of action of 4-Benzyl-1-(oxiran-2-ylmethyl)piperidineridin-1-ylmethyl oxirane is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in target molecules. It is also believed to be involved in the formation of covalent bonds with other molecules, thus leading to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Benzyl-1-(oxiran-2-ylmethyl)piperidineridin-1-ylmethyl oxirane are not well understood. However, it has been suggested that it may be involved in the regulation of gene expression, as well as in the regulation of enzyme activity. Additionally, it has been suggested that this compound may be involved in the regulation of cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Benzyl-1-(oxiran-2-ylmethyl)piperidineridin-1-ylmethyl oxirane in laboratory experiments include its low cost and its easy availability. Additionally, this compound is stable and can be stored for a long period of time without significant degradation. However, the use of this compound in laboratory experiments is limited by its low solubility in water and its low reactivity.
Zukünftige Richtungen
In the future, 4-Benzyl-1-(oxiran-2-ylmethyl)piperidineridin-1-ylmethyl oxirane may be used in the development of new drugs and therapeutic agents. Additionally, it may be used in the development of new materials for use in the medical and pharmaceutical industries. Additionally, this compound may be used in the synthesis of compounds that are used in the study of enzyme catalysis and protein-protein interactions. Finally, it may be used in the development of new compounds that are used in the study of gene expression and cell proliferation and differentiation.
Synthesemethoden
The synthesis of 4-Benzyl-1-(oxiran-2-ylmethyl)piperidineridin-1-ylmethyl oxirane is achieved through a two-step process. In the first step, the piperidine ring is formed by the reaction of 1-chloropiperidine with potassium hydroxide in the presence of aqueous ammonia. This reaction yields the desired product, 4-Benzyl-1-(oxiran-2-ylmethyl)piperidineridin-1-ylmethyl oxirane. In the second step, the benzyl group is attached to the piperidine ring through a reaction with benzyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-benzyl-1-(oxiran-2-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-4-13(5-3-1)10-14-6-8-16(9-7-14)11-15-12-17-15/h1-5,14-15H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZETVBNJADWALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)








